molecular formula C8H5BrFNOS B8546956 (2-Bromo-4-fluorobenzo[d]thiazol-6-yl)methanol CAS No. 924287-66-1

(2-Bromo-4-fluorobenzo[d]thiazol-6-yl)methanol

Cat. No. B8546956
CAS RN: 924287-66-1
M. Wt: 262.10 g/mol
InChI Key: GGQMAQJZZHDADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4-fluorobenzo[d]thiazol-6-yl)methanol is a useful research compound. Its molecular formula is C8H5BrFNOS and its molecular weight is 262.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-4-fluorobenzo[d]thiazol-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-4-fluorobenzo[d]thiazol-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

924287-66-1

Product Name

(2-Bromo-4-fluorobenzo[d]thiazol-6-yl)methanol

Molecular Formula

C8H5BrFNOS

Molecular Weight

262.10 g/mol

IUPAC Name

(2-bromo-4-fluoro-1,3-benzothiazol-6-yl)methanol

InChI

InChI=1S/C8H5BrFNOS/c9-8-11-7-5(10)1-4(3-12)2-6(7)13-8/h1-2,12H,3H2

InChI Key

GGQMAQJZZHDADJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)Br)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate 0.335 g, 1.15 mmol) in toluene (10 mL) and THF (5 mL) was added Dibal-H (4.8 mL, 4.8 mmol) at −78° C. over 10 min. The resulting mixture was allowed to warm to rt and stirred at rt for 3 hr before it was poured into ice cold water (100 mL). The mixture was stirred at rt for 30 min and then filtered through Celite® 545. The organic layer was separated and the aqueous layer was extracted twice with AcOEt. The combined organic phase was dried over anhydrous MgSO4 and concentrated under vacuum. Evaporation of solvent under vacuum gave the title compound (0.269 g, 89% yield) as a white solid.
Quantity
0.335 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate (0.335 g, 1.15 mmol) in toluene (10 mL) and THF (5 mL) was added Dibal-H (4.8 mL, 4.8 mmol) at −78° C. over 10 min. The resulting mixture was allowed to warm to rt and stirred at rt for 3 hr before it was poured into ice cold water (100 mL). The mixture was stirred at rt for 30 min and then filtered through Celite® 545. The organic layer was separated and the aqueous layer was extracted twice with AcOEt. The combined organic phase was dried over anhydrous MgSO4 and concentrated under vacuum. Evaporation of solvent under vacuum gave the title compound (0.269 g, 89% yield) as a white solid.
Quantity
0.335 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.